Methyl 2,2-dichloro-2-methoxyacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

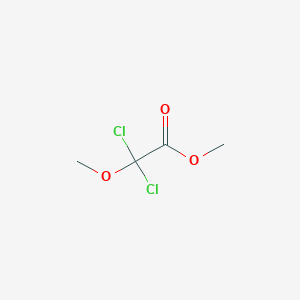

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dichloro-2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O3/c1-8-3(7)4(5,6)9-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIGIASHGJFYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938794 | |

| Record name | Methyl dichloro(methoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-25-4 | |

| Record name | Methyl dichloro(methoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dichloro-2-methoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 2,2-dichloro-2-methoxyacetate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2,2-dichloro-2-methoxyacetate. It includes detailed information on its synthesis, reactivity, and key applications in organic chemistry, with a focus on experimental protocols and data presentation for the scientific community.

Chemical Identity and Physical Properties

This compound is a halogenated ester with the chemical formula C₄H₆Cl₂O₃.[1][2][3] It is a key reagent in specialized organic synthesis, valued for its unique reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 172.99 g/mol | [1][2][3] |

| CAS Number | 17640-25-4 | [1][2][3] |

| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1][2][3] |

| Appearance | Liquid | |

| Boiling Point | 179-181 °C (lit.) | [2][3] |

| Density | 1.36 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.45 (lit.) | [2][3] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the analysis of similar compounds and general principles of spectroscopy, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets corresponding to the two magnetically non-equivalent methoxy groups. The methoxy group attached to the dichlorinated carbon would likely appear at a different chemical shift than the ester methoxy group.

-

¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two methoxy carbons, the ester carbonyl carbon, and the dichlorinated quaternary carbon. The chemical shift of the dichlorinated carbon would be significantly downfield due to the electronegativity of the chlorine and oxygen atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit strong characteristic absorption bands for the following functional groups:

-

C=O (ester carbonyl): A strong absorption band is expected in the region of 1750-1735 cm⁻¹.

-

C-O (ester and ether): Strong absorption bands are expected in the fingerprint region, typically between 1300-1000 cm⁻¹.

-

C-Cl: Absorptions due to the carbon-chlorine bonds are expected in the region of 800-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the loss of the methoxycarbonyl group (-COOCH₃). The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

Synthesis

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the searched literature, a plausible synthetic route can be inferred from general organic chemistry principles. A likely approach would involve the reaction of methyl trichloroacetate with sodium methoxide.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Chemical Reactivity

Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 2,2-dichloro-2-methoxyacetic acid and methanol. The rate of hydrolysis is influenced by temperature and the pH of the medium. Generally, ester hydrolysis is faster under basic conditions (saponification) and is a reversible process under acidic conditions.

Hydrolysis Reaction Pathway:

Caption: Hydrolysis of this compound.

Reactivity with Nucleophiles

The carbon atom of the ester carbonyl group is electrophilic and can be attacked by various nucleophiles. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would likely lead to the addition to the carbonyl group, potentially followed by the displacement of the methoxy group.

Applications in Organic Synthesis

The primary and most well-documented application of this compound is in the stereospecific two-carbon homologation of aldehydes to produce methyl (Z)-α-methoxyacrylates.[4] This reaction is typically carried out using chromium(II) chloride (CrCl₂) under Barbier conditions.[4]

Stereospecific Two-Carbon Homologation of Aldehydes

This reaction provides a mild and stereospecific method for the synthesis of (Z)-α-methoxyacrylates, which are valuable intermediates in the synthesis of various biologically active compounds.[4]

Experimental Protocol: General Procedure for the Two-Carbon Homologation of Aldehydes

-

Preparation: Anhydrous chromium(II) chloride (4 equivalents) is suspended in dry tetrahydrofuran (THF) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Mixture: A solution of the desired aldehyde (1 equivalent) and this compound (1 equivalent) in dry THF is added to the CrCl₂ suspension at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.

Reaction Workflow:

Caption: Stereospecific homologation of aldehydes.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Safety Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

Synthesis and preparation of Methyl 2,2-dichloro-2-methoxyacetate.

An in-depth technical guide on the synthesis and preparation of Methyl 2,2-dichloro-2-methoxyacetate, designed for researchers, scientists, and drug development professionals.

Abstract

This compound is a halogenated methoxy ester with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of a plausible synthetic approach for its preparation, based on analogous reactions reported in the scientific literature. The document details a proposed experimental protocol, summarizes key quantitative data, and includes visualizations to aid in the understanding of the synthetic workflow.

Introduction

Proposed Synthesis Pathway

The most plausible route for the synthesis of this compound involves the nucleophilic substitution of a chloride atom from methyl trichloroacetate with a methoxide group. However, the reaction between methyl trichloroacetate and sodium methoxide is known to favor the formation of dichlorocarbene under standard conditions. Therefore, careful control of reaction conditions is crucial to favor the desired substitution reaction.

Reaction Scheme:

To facilitate the desired nucleophilic substitution while minimizing the formation of dichlorocarbene, the reaction should be conducted under controlled temperature conditions, potentially in a non-polar aprotic solvent to modulate the reactivity of the methoxide.

Experimental Protocol (Proposed)

This section outlines a detailed, albeit proposed, experimental procedure for the synthesis of this compound. This protocol is based on general principles of organic synthesis for similar transformations.

Materials:

-

Methyl trichloroacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube, and a thermometer is set up in a fume hood.

-

Reagent Preparation: The flask is charged with a solution of methyl trichloroacetate (1 equivalent) in anhydrous diethyl ether. The solution is cooled to 0-5 °C using an ice bath.

-

Addition of Sodium Methoxide: A solution of sodium methoxide (1 equivalent) in anhydrous methanol is prepared and added dropwise to the stirred solution of methyl trichloroacetate over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cautiously quenched with a saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C4H6Cl2O3 | |

| Molecular Weight | 172.99 g/mol | |

| CAS Number | 17640-25-4 | |

| Boiling Point | 179-181 °C (lit.) | |

| Density | 1.36 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.45 (lit.) |

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Spectroscopic Profile of Dichloromethoxyacetic Acid Methyl Ester (CAS 17640-25-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dichloromethoxyacetic Acid Methyl Ester (CAS 17640-25-4). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside general experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure

Chemical Name: Dichloromethoxyacetic acid methyl ester CAS Number: 17640-25-4 Molecular Formula: C₄H₆Cl₂O₃ Molecular Weight: 173.00 g/mol Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Dichloromethoxyacetic Acid Methyl Ester. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Data

| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.9 | Singlet | -OCH₃ (methoxy group) |

| ¹H NMR | ~3.8 | Singlet | -OCH₃ (ester group) |

| ¹³C NMR | ~165 | Singlet | C=O (ester carbonyl) |

| ¹³C NMR | ~95 | Singlet | -C(Cl)₂- |

| ¹³C NMR | ~55 | Singlet | -OCH₃ (methoxy group) |

| ¹³C NMR | ~53 | Singlet | -OCH₃ (ester group) |

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950-3000 | Medium | C-H stretch (methyl groups) |

| 1750-1770 | Strong | C=O stretch (ester) |

| 1200-1300 | Strong | C-O stretch (ester) |

| 1050-1150 | Strong | C-O stretch (ether) |

| 750-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Possible Fragment Ion |

| 172/174/176 | Low | [M]⁺ (Molecular ion with chlorine isotopes) |

| 141/143 | Medium | [M - OCH₃]⁺ |

| 113/115 | High | [M - COOCH₃]⁺ |

| 83/85 | High | [C(Cl)₂OCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a liquid sample like Dichloromethoxyacetic Acid Methyl Ester.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal. Acquire the infrared spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then processed to identify the wavenumbers of the absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for liquids or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the ion abundance.

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Data Interpretation Workflow

The following diagram illustrates a typical workflow for the interpretation of spectroscopic data to elucidate the structure of an unknown compound.

This workflow begins with the preparation of the sample, followed by the acquisition of NMR, IR, and MS data. Each spectroscopic technique provides unique structural information. The data from all three techniques are then integrated to propose a chemical structure, which is subsequently verified for consistency with all the observed spectral features.

An In-depth Technical Guide to the Reactivity and Stability of Methyl 2,2-dichloro-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dichloro-2-methoxyacetate (MDMA), with CAS Number 17640-25-4, is a versatile chemical intermediate of significant interest in organic synthesis.[1][2][3] Its unique structural features, possessing a dichlorinated carbon center adjacent to both an ester and a methoxy group, impart a distinct reactivity profile that makes it a valuable precursor for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the reactivity, stability, and synthetic applications of MDMA, with a focus on its role in the preparation of biologically active compounds.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17640-25-4 | [1][2][3] |

| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1][2][3] |

| Molecular Weight | 172.99 g/mol | [1][2][3] |

| Boiling Point | 179-181 °C (lit.) | [1][2] |

| Density | 1.36 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.45 (lit.) | [1][2] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

Safety Summary:

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, should be worn when handling this compound.[2] All manipulations should be performed in a well-ventilated fume hood.[2]

Synthesis of this compound

A proposed reaction workflow is depicted below:

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the two chlorine atoms. This carbon is susceptible to attack by nucleophiles.

Reaction with Aldehydes: Synthesis of Methyl (Z)-α-Methoxyacrylates

A key and well-documented reaction of this compound is its use in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. This two-carbon homologation of aldehydes is typically mediated by chromium(II) chloride under Barbier conditions.[9] The reaction proceeds with high Z-selectivity and is applicable to a wide range of aliphatic and aromatic aldehydes.

The general reaction scheme is as follows:

The yields of this reaction for various aldehydes are summarized in Table 2.

Table 2: Synthesis of Methyl (Z)-α-Methoxyacrylates from Various Aldehydes

| Aldehyde | Product | Yield (%) |

| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 88 |

| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 |

| 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 82 |

| 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 86 |

| 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 80 |

| Cinnamaldehyde | Methyl (E,Z)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 |

| Hexanal | Methyl (Z)-2-methoxy-oct-2-enoate | 78 |

| Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 76 |

Data compiled from related synthetic procedures.

Experimental Protocol: General Procedure for the Synthesis of Methyl (Z)-α-Methoxyacrylates

This protocol is adapted from analogous chromium(II)-mediated olefination reactions.[10]

-

To a stirred suspension of anhydrous chromium(II) chloride (6.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (argon or nitrogen) is added the aldehyde (1.0 mmol).

-

This compound (1.2 mmol) is then added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the aldehyde is consumed.

-

Upon completion, the reaction mixture is poured into water (20 mL) and extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired methyl (Z)-α-methoxyacrylate.

Reactivity with Other Nucleophiles

While specific studies on the reactions of this compound with a broad range of nucleophiles are limited, its reactivity can be inferred from analogous α,α-dichloro esters and ethers. The electron-withdrawing nature of the two chlorine atoms and the ester group makes the α-carbon highly electrophilic. Therefore, it is expected to react with various soft and hard nucleophiles.

-

Amines: Reactions with primary and secondary amines are expected to lead to substitution of one or both chlorine atoms, potentially followed by cyclization or rearrangement depending on the amine structure. Reactions of related N-(2,2-dichloro-1-cyanoethenyl)amides with amines have been shown to yield 5-amino-1,3-oxazole-4-carbonitriles.[11]

-

Thiols: Thiolates, being soft nucleophiles, are expected to readily displace the chloride ions to form α,α-dithioacetal derivatives.

-

Hydrolysis: Under aqueous acidic or basic conditions, hydrolysis of the ester and/or the dichloromethoxy group is anticipated.

Stability

The stability of this compound is a critical consideration for its storage and handling.

-

Thermal Stability: While specific thermolysis data is not available, the presence of the dichloromethyl ether moiety suggests potential for decomposition at elevated temperatures. Dichloromethyl methyl ether is known to be stable under normal conditions but can decompose upon heating.[12]

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Studies on the hydrolysis of a related compound, 4-methoxyphenyl-2,2-dichloroethanoate, have shown that it undergoes pH-independent hydrolysis in aqueous solutions.[13] It is expected that this compound will also be sensitive to aqueous environments, leading to the formation of methoxyacetic acid, methanol, and dichloroacetic acid derivatives. The rate of hydrolysis is likely to be significantly influenced by pH and temperature. Dichloroacetamide herbicides, which share the dichloroacetyl moiety, have been shown to undergo hydrolysis, with rates being greater than their chloroacetamide counterparts in many cases.[14]

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound in the context of drug and agrochemical development lies in its utility as a precursor to methyl (Z)-α-methoxyacrylates. This structural motif is a key component of the strobilurin class of fungicides.[1][8][15][16]

Strobilurin Fungicides:

Strobilurins are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi.[8][16] They are QoI (Quinone outside Inhibitors), meaning they block the electron transfer at the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[7][8][15] This disruption of the electron transport chain prevents ATP synthesis, leading to the cessation of fungal growth and development.

The general signaling pathway for the mechanism of action of strobilurin fungicides is depicted below:

The synthesis of strobilurin analogues, such as pyraclostrobin, often involves the introduction of the β-methoxyacrylate pharmacophore.[5][6][17][18] The chromium(II)-mediated reaction of this compound with appropriate aldehydes provides a highly efficient and stereoselective method to construct this key structural unit.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to undergo chromium(II)-mediated olefination with aldehydes to stereoselectively form (Z)-α-methoxyacrylates makes it a crucial intermediate in the synthesis of strobilurin fungicides. While detailed studies on its stability and broader reactivity are somewhat limited, its chemical behavior can be reasonably predicted based on analogous compounds. For researchers and professionals in drug and agrochemical development, understanding the reactivity and handling requirements of this compound is key to leveraging its synthetic potential in the creation of novel bioactive molecules. Further research into its stability under various conditions and its reactions with a wider array of nucleophiles would undoubtedly expand its utility in synthetic chemistry.

References

- 1. The strobilurin fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 97 17640-25-4 [sigmaaldrich.com]

- 3. 2,2-二氯-2-甲氧基乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang | 4 Citations [scispace.com]

- 5. Pyraclostrobin synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis process of pyraclostrobin - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Strobilurin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]

- 17. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]

- 18. CN104592117A - Synthesis method of pyraclostrobin - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 2,2-dichloro-2-methoxyacetate: Synthesis, Application, and Biological Significance of its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent in organic synthesis, primarily utilized for the stereoselective preparation of (Z)-α-methoxyacrylates. These products are of significant interest, particularly in the agrochemical industry, due to their potent fungicidal activity. This technical guide provides a comprehensive overview of the synthesis, key applications, and the biological mechanism of action of the resulting α-methoxyacrylate derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Chemical Properties and Data

This compound is a chlorinated and methoxylated ester with the chemical formula C₄H₆Cl₂O₃. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 17640-25-4 | [1] |

| Molecular Weight | 172.99 g/mol | [1] |

| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [1] |

| Boiling Point | 179-181 °C (lit.) | |

| Density | 1.36 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.45 (lit.) | |

| Flash Point | 91 °C (195.8 °F) - closed cup |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in readily available literature, a plausible and chemically sound method can be derived from the known synthesis of orthoesters from 1,1,1-trichloroalkanes and sodium alkoxides. The proposed reaction involves the nucleophilic substitution of a chlorine atom from methyl trichloroacetate with a methoxy group from sodium methoxide.

Proposed Experimental Protocol

Reaction: The synthesis is proposed to proceed via the reaction of methyl trichloroacetate with one equivalent of sodium methoxide in a non-protic solvent.

Materials:

-

Methyl trichloroacetate

-

Sodium methoxide

-

Anhydrous methanol (as a catalyst or co-solvent in some orthoester preparations, though a non-protic solvent is generally preferred to avoid side reactions)

-

Anhydrous, non-protic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of methyl trichloroacetate in the chosen anhydrous, non-protic solvent.

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

-

Slowly add a solution of one equivalent of sodium methoxide in anhydrous methanol or the reaction solvent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

A diagram of the proposed synthesis workflow is provided below.

Key Application: Synthesis of (Z)-α-Methoxyacrylates

The primary and most well-documented application of this compound is in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. This reaction is typically carried out under Barbier conditions using chromium(II) chloride.

Experimental Protocol: Stereoselective Two-Carbon Homologation of Aldehydes

This protocol is based on the method described for the preparation of (Z)-α-methoxyacrylates.

Materials:

-

Aldehyde (e.g., p-tolualdehyde)

-

This compound

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

In a flame-dried, two-necked flask under an argon atmosphere, add anhydrous CrCl₂ (4 equivalents).

-

Add anhydrous THF to the flask.

-

To the resulting suspension, add the aldehyde (1 equivalent) and this compound (1 equivalent).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the methyl (Z)-α-methoxyacrylate.

-

The stereoselectivity (Z/E ratio) can be determined by ¹H NMR analysis of the crude product. For many aldehydes, a high stereoselectivity of >97:3 (Z/E) is achieved.

A diagram of the experimental workflow is presented below.

Biological Significance and Signaling Pathway of α-Methoxyacrylate Derivatives

The α-methoxyacrylate scaffold, which is the product of the key reaction involving this compound, is a crucial pharmacophore in a class of fungicides known as strobilurins and their synthetic analogs.[2][3] These compounds are potent inhibitors of mitochondrial respiration in fungi.

Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

α-Methoxyacrylate fungicides act by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[3][4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c.[3] The interruption of the electron transport chain prevents the generation of a proton gradient across the inner mitochondrial membrane, which is necessary for the production of ATP via oxidative phosphorylation.[3][5] The resulting depletion of cellular ATP leads to the cessation of essential metabolic processes and ultimately, fungal cell death.[3][5]

The diagram below illustrates the signaling pathway and the point of inhibition by α-methoxyacrylate derivatives.

Conclusion

This compound serves as a valuable and highly stereoselective reagent for the synthesis of (Z)-α-methoxyacrylates. The fungicidal properties of these derivatives, stemming from their ability to inhibit the mitochondrial respiratory chain, underscore the importance of this synthetic transformation in the development of new agrochemicals. This guide provides the foundational knowledge and practical protocols for researchers to utilize this compound in their synthetic endeavors and to understand the biological context of its products. Further research into the synthesis and applications of this and related gem-dihaloesters may lead to the discovery of novel bioactive molecules.

References

- 1. This compound 97 17640-25-4 [sigmaaldrich.com]

- 2. The reaction of methyl trichloroacetate Cl3CCO2Me with class 12 chemistry CBSE [vedantu.com]

- 3. allen.in [allen.in]

- 4. Ortho ester - Wikipedia [en.wikipedia.org]

- 5. The reaction of methyl trichloroacetate `(Cl_(3)"CC"O_(2)Me)` with sodium methoxide (NaOMe) generates : [allen.in]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 2,2-dichloro-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Methyl 2,2-dichloro-2-methoxyacetate (CAS No: 17640-25-4). The information is intended to support laboratory safety protocols and ensure the responsible use of this chemical in research and development settings.

Chemical and Physical Properties

This compound is a combustible, corrosive liquid.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 17640-25-4 | [2] |

| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ | [2] |

| Molecular Weight | 172.99 g/mol | [2] |

| Appearance | Liquid | N/A |

| Boiling Point | 179-181 °C (lit.) | [3] |

| Density | 1.36 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.45 (lit.) | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and associated precautionary statements.

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | Skin Corr. 1B | Causes severe skin burns and eye damage.[2] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | May cause respiratory irritation.[2] |

| Signal Word | Hazard Statements | Precautionary Statements |

| Danger [2] | H314: Causes severe skin burns and eye damage.[2]H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Data

Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat are mandatory. Ensure gloves are inspected for integrity before each use.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]

Safe Handling Practices

-

Always handle this compound within a well-ventilated laboratory fume hood.[4]

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not inhale vapors or mists.

-

Use the smallest practical quantities for the experiment.

-

Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]

-

When transferring the chemical, use appropriate secondary containment to prevent spills.

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and moisture.

-

Given its corrosive nature, it is advisable to store this chemical in a dedicated corrosives cabinet.

-

Store below eye level to minimize the risk of dropping and splashing.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Example Protocol: Synthesis of Methyl (Z)-α-methoxyacrylates

This compound is used in the preparation of methyl (Z)-α-methoxyacrylates via a stereospecific two-carbon homologation of aldehydes under Barbier conditions.[3][6]

Materials:

-

This compound

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Aldehyde (e.g., p-tolualdehyde)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

To a stirred suspension of anhydrous CrCl₂ (4 equivalents) in anhydrous THF, add the aldehyde (1 equivalent) and this compound (1 equivalent) at room temperature.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired methyl (Z)-α-methoxyacrylate.

Disposal

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.

-

Do not mix with non-halogenated waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Spills

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE (double glove, respirator, lab coat, and eye protection).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert others and your supervisor.

-

If the substance is volatile, ensure the area is well-ventilated, if safe to do so.

-

Contact your institution's EHS or emergency response team immediately.

-

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Potential Metabolic and Degradation Pathways

While specific metabolic and degradation pathways for this compound are not well-documented, a hypothetical pathway can be proposed based on the metabolism of structurally related compounds such as methoxyacetate and dichloroacetic acid.

Hypothetical Metabolic Pathway

The primary metabolic transformation is likely hydrolysis of the ester and ether linkages, followed by further metabolism of the resulting products.

Caption: Proposed metabolic pathway for this compound.

Environmental Fate and Degradation

As a chlorinated organic compound, this compound is expected to be persistent in the environment. Its degradation is likely to be slow.

-

Hydrolysis: The ester and ether linkages may be susceptible to hydrolysis, especially under non-neutral pH conditions.

-

Biodegradation: Biodegradation in soil and water is expected to be a slow process. Anaerobic biodegradation of related chlorinated compounds can occur.[7]

-

Volatilization: Given its boiling point, volatilization from soil and water surfaces may occur, but it is not expected to be a rapid process.

This guide is intended as a resource for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) provided by the supplier and your institution's specific safety protocols before handling any chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 97 17640-25-4 [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Methyl 2-hydroxy-2-methoxyacetate | 19757-97-2 [sigmaaldrich.com]

- 5. 2,2-二氯-2-甲氧基乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for 1,2-Dichloroethene - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2,2-dichloro-2-methoxyacetate for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2,2-dichloro-2-methoxyacetate, a key reagent in modern organic synthesis. This document outlines its chemical properties, commercial availability, and detailed experimental applications, with a focus on its utility in the stereoselective synthesis of valuable chemical intermediates.

Introduction

This compound (MDMA), with CAS number 17640-25-4, is a halogenated methoxy ester that has gained prominence as a precursor for the stereoselective formation of carbon-carbon bonds. Its unique structure allows for the efficient construction of complex molecular architectures, making it a valuable tool for medicinal chemists and researchers in drug development. This guide will delve into the technical specifications of commercially available MDMA and provide a detailed protocol for its primary application.

Commercial Suppliers and Specifications

This compound is available from a range of chemical suppliers. The following tables summarize the typical physical and chemical properties of the reagent as offered by major distributors. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | --INVALID-LINK--[1] | A primary global supplier with extensive documentation. |

| FINETECH INDUSTRY LIMITED | --INVALID-LINK-- | Offers custom synthesis and bulk quantities.[2] |

| Achemica | --INVALID-LINK-- | A Switzerland-based chemical manufacturer.[3] |

| Fluorochem Ltd. | --INVALID-LINK-- | A UK-based supplier of fine chemicals.[3] |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- | A supplier for biomedical research products.[3] |

| J&K Scientific LLC | --INVALID-LINK-- | Offers various grades of the chemical. |

Table 2: Technical Data for this compound

| Property | Value | Source |

| CAS Number | 17640-25-4 | [1] |

| Molecular Formula | C₄H₆Cl₂O₃ | [2] |

| Molecular Weight | 172.99 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | - |

| Purity (Typical) | ≥97% | [1] |

| Boiling Point | 179-181 °C (lit.) | [1] |

| Density | 1.36 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.45 (lit.) | [1] |

| InChI Key | FWIGIASHGJFYOL-UHFFFAOYSA-N | [2] |

Key Synthetic Application: Stereoselective Synthesis of Methyl (Z)-α-Methoxyacrylates

A primary and highly valuable application of this compound is in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. This transformation is achieved through a two-carbon homologation of a wide range of aldehydes under Barbier conditions, employing anhydrous Chromium(II) chloride (CrCl₂).[4] This reaction is noted for its mild conditions and high stereospecificity, yielding the desired Z-isomer with high selectivity.[4]

Experimental Protocol

The following is a detailed experimental protocol for the chromium(II)-mediated synthesis of methyl (Z)-α-methoxyacrylates, based on established literature procedures.[4]

Materials:

-

Aldehyde substrate

-

This compound

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Chromium(II) chloride (6 equivalents).

-

Solvent Addition: Add anhydrous THF to the flask and stir the resulting suspension.

-

Reagent Addition: To the vigorously stirred suspension, add the aldehyde (1 equivalent) followed by this compound (1 equivalent).

-

Reaction: Allow the reaction to proceed at room temperature.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde starting material.

-

Workup: Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to afford the pure methyl (Z)-α-methoxyacrylate.

Visualizing the Workflow

To better illustrate the experimental process and the logical flow of the synthesis, the following diagrams have been generated.

Caption: Experimental workflow for the synthesis of methyl (Z)-α-methoxyacrylates.

Caption: Logical relationship of the key synthetic application.

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly for the stereoselective formation of α-methoxyacrylates. Its commercial availability from multiple suppliers and the well-documented, mild reaction conditions for its primary application make it an attractive tool for researchers in the pharmaceutical and chemical industries. This guide provides a foundational understanding of this reagent to facilitate its effective use in the laboratory.

References

- 1. This compound 97 17640-25-4 [sigmaaldrich.com]

- 2. DICHLOROMETHOXYACETIC ACID METHYL ESTER | CAS: 17640-25-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. ww.chemblink.com [ww.chemblink.com]

- 4. researchgate.net [researchgate.net]

The Synthetic Versatility of Methyl 2,2-dichloro-2-methoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2-dichloro-2-methoxyacetate, a gem-dichloroester, is emerging as a versatile and valuable reagent in modern organic synthesis. Its unique structural features, possessing both a reactive dichloromethyl group and an ester moiety, allow for a range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the known and potential applications of this compound, with a focus on its utility in carbon-carbon bond formation and the synthesis of valuable intermediates.

Core Applications and Reaction Methodologies

The reactivity of this compound is primarily centered around the two chlorine atoms, which can be manipulated through various reductive and nucleophilic substitution pathways. This allows for its use as a precursor to a variety of functional groups and as a key component in several named reactions.

Stereoselective Synthesis of Methyl (Z)-α-Methoxyacrylates via Barbier-Type Reaction

A significant application of this compound is in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. This transformation is achieved through a two-carbon homologation of aldehydes under Barbier conditions, utilizing chromium(II) chloride as the reducing agent.[1][2][3] The reaction proceeds with high Z-selectivity and is applicable to a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.

Reaction Scheme:

The proposed mechanism involves the formation of a chromium-based reagent that reacts with the aldehyde to yield the desired α-methoxyacrylate.[1]

Quantitative Data for Barbier-Type Reaction:

| Aldehyde (R-CHO) | Product | Yield (%) | Z/E Ratio |

| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 54 | >97:3 |

| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | Not specified | Z-isomer |

| Various aromatic, heteroaromatic, and aliphatic aldehydes | Corresponding methyl (Z)-α-methoxyacrylates | Good yields | High Z-selectivity |

Experimental Protocol: General Procedure for the Stereoselective Synthesis of Methyl (Z)-α-Methoxyacrylates [1][4]

-

To a stirred suspension of anhydrous CrCl₂ (4 equivalents) in anhydrous THF at room temperature under an inert atmosphere, a solution of the aldehyde (1 equivalent) and this compound (1 equivalent) in THF is added.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction is quenched with water and the mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate.

Experimental Workflow:

Caption: Workflow for the Barbier-type synthesis of methyl (Z)-α-methoxyacrylates.

Synthesis of Methyl Trimethoxyacetate

This compound serves as a convenient starting material for the synthesis of methyl trimethoxyacetate. This transformation involves a nucleophilic substitution of the two chlorine atoms with methoxy groups.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl Trimethoxyacetate [5][6]

-

A 500 mL round-bottom flask is charged with this compound (50 g, 248.5 mmol).

-

The flask is cooled to 0 °C in an ice bath, and anhydrous methanol (34.33 g, 44 mL, 745.7 mmol) is added with stirring over 5 minutes.

-

The mixture is immediately diluted with anhydrous diethyl ether (150 mL).

-

While maintaining the temperature at 0 °C, anhydrous pyridine (49.10 g, 50.20 mL, 621.4 mmol) is added slowly through a constant pressure dropping funnel over 1 hour.

-

After the addition is complete, the reaction mixture is stirred rapidly at 0 °C for an additional 30 minutes.

-

Stirring is then stopped, and the mixture is allowed to stand at room temperature for 72 hours, during which time needle-like crystals form.

-

The mixture is filtered, and the collected solid is washed with diethyl ether.

-

The filtrate is concentrated under reduced pressure to yield a light yellow oil.

-

The crude oil is cooled to 0 °C, and pyrrolidine (25 mL) is added dropwise over 20 minutes.

-

The unreacted pyrrolidine and ethanol are removed by vacuum distillation (40 Torr, 28 °C).

-

The final product, methyl trimethoxyacetate, is collected by vacuum distillation (2 Torr, 58 °C) as a colorless liquid (44 g, 80% yield).

Synthesis of Benzimidazole Derivatives

This compound has been utilized in the synthesis of substituted benzimidazoles, which are important scaffolds in medicinal chemistry. In a one-pot reaction, it reacts with a substituted benzene-1,2-diamine to afford the corresponding methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-2-carboxylate [7]

-

A mixture of 4-bromo-N1-methylbenzene-1,2-diamine (5.0 g, 24.86 mmol) and this compound (5.162 g, 29.84 mmol) is prepared.

-

The reaction mixture is stirred at 80 °C for 16 hours.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by reverse-phase chromatography (acetonitrile in water with a 0.1% formic acid modifier, 40-60% gradient) to afford the desired product as a syrupy liquid (2.1 g, 38% yield).

Potential Reaction Pathways and Future Outlook

The reactivity of this compound opens up possibilities for a variety of other synthetic transformations. Its ability to act as a precursor to ketenes or other reactive intermediates under different reaction conditions warrants further investigation.

Caption: Overview of established and potential reaction pathways for this compound.

Further exploration of its reactivity with other reducing agents, its potential in cycloaddition reactions, and its use as a precursor for other functional groups could unveil new and efficient synthetic methodologies. The commercial availability of this compound makes it an attractive reagent for both academic and industrial research, with promising applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers are encouraged to explore the full potential of this versatile building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2012037226A1 - Inhibitors of pi3k-delta and methods of their use and manufacture - Google Patents [patents.google.com]

- 6. methyl trimethoxyacetate | 18370-95-1 [chemicalbook.com]

- 7. WO2024246862A1 - Chemical compounds and uses thereof - Google Patents [patents.google.com]

Unraveling the Reactivity of Methyl 2,2-dichloro-2-methoxyacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Methyl 2,2-dichloro-2-methoxyacetate, a versatile reagent in organic synthesis. Primarily, this compound serves as a key precursor in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. This transformation is typically carried out under Barbier conditions, employing chromium(II) chloride as the mediating agent. The reaction proceeds with a high degree of stereospecificity, yielding the desired (Z)-isomer as the major product.

Core Reaction and Proposed Mechanisms

The fundamental reaction involves the coupling of an aldehyde with this compound in the presence of a reducing metal, chromium(II) chloride, to form a methyl (Z)-α-methoxyacrylate. The reaction is understood to proceed via one of two plausible mechanistic pathways: a Reformatsky-type addition or through the formation of an (E)-trioxo-chromium vinylidene carbenoid intermediate.

Reformatsky-Type Addition Pathway

In this proposed mechanism, the chromium(II) chloride reductively inserts into one of the carbon-chlorine bonds of this compound. This oxidative addition forms a chromium enolate, a key intermediate analogous to the zinc enolates formed in the classical Reformatsky reaction. This organochromium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent steps of intramolecular rearrangement and elimination of chromium salts lead to the formation of the carbon-carbon double bond, yielding the final methyl (Z)-α-methoxyacrylate product.

Methodological & Application

Application Notes and Protocols: Use of Methyl 2,2-dichloro-2-methoxyacetate as a Dichloromethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-dichloro-2-methoxyacetate is a versatile reagent in organic synthesis. While not a direct dichloromethylating agent in the classical sense of introducing a dichloromethyl (-CHCl₂) group, it serves as a key component in a highly stereoselective two-carbon homologation of aldehydes. This reaction, conducted under Barbier-type conditions, utilizes the dichlorinated carbon center to facilitate the formation of a new carbon-carbon bond, ultimately yielding valuable methyl (Z)-α-methoxyacrylates. This transformation is significant for the synthesis of complex molecules in pharmaceutical and materials science research.

These application notes provide a comprehensive overview of the primary synthetic application of this compound, including detailed experimental protocols, quantitative data, and a mechanistic diagram.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17640-25-4 |

| Linear Formula | Cl₂C(OCH₃)CO₂CH₃ |

| Molecular Weight | 172.99 g/mol |

| Boiling Point | 179-181 °C (lit.) |

| Density | 1.36 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.45 (lit.) |

Core Application: Stereoselective Two-Carbon Homologation of Aldehydes

The most prominent application of this compound is the synthesis of methyl (Z)-α-methoxyacrylates from a variety of aldehydes. This reaction proceeds with high stereoselectivity under mild Barbier conditions using chromium(II) chloride as the mediating agent.

Reaction Scheme

Caption: General reaction scheme for the two-carbon homologation of aldehydes.

Quantitative Data Summary

The following table summarizes the yields of methyl (Z)-α-methoxyacrylates obtained from various aldehydes with this compound. The reactions were performed under optimized Barbier conditions.

| Entry | Aldehyde (R-CHO) | Product | Yield (%) | Z:E Ratio |

| 1 | p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 82 | >97:3 |

| 2 | Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 85 | >97:3 |

| 3 | p-Anisaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 88 | >97:3 |

| 4 | p-Nitrobenzaldehyde | Methyl (Z)-2-methoxy-3-(4-nitrophenyl)acrylate | 75 | >97:3 |

| 5 | p-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 80 | >97:3 |

| 6 | Cinnamaldehyde | Methyl (Z,E)-2-methoxy-5-phenylpenta-2,4-dienoate | 78 | >97:3 |

| 7 | Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 72 | >97:3 |

| 8 | Heptanal | Methyl (Z)-2-methoxynon-2-enoate | 65 | >97:3 |

Experimental Protocols

General Protocol for the Synthesis of Methyl (Z)-α-methoxyacrylates

Materials:

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

This compound

-

Aldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a stirred suspension of anhydrous CrCl₂ (4.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add a solution of the aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench with water (10 mL) and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the pure methyl (Z)-α-methoxyacrylate.

Reaction Mechanism

The proposed mechanism for the chromium(II) chloride-mediated two-carbon homologation is a Reformatsky-type addition pathway.

Caption: Proposed mechanism for the homologation reaction.

Safety Information

This compound is a corrosive substance and can cause severe skin burns and eye damage. It may also cause respiratory irritation. Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is an effective reagent for the stereospecific synthesis of methyl (Z)-α-methoxyacrylates from aldehydes. The reaction proceeds under mild conditions with high yields and excellent stereoselectivity, making it a valuable tool for organic synthesis in various fields of chemical research and development.

Application Notes and Protocols: A Stereoselective Approach to (Z)-α-Methoxyacrylates

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the stereoselective synthesis of methyl (Z)-α-methoxyacrylates through a two-carbon homologation of aldehydes. The reaction utilizes the commercially available Methyl 2,2-dichloro-2-methoxyacetate in the presence of chromium(II) chloride under Barbier conditions. This method offers a mild and efficient route to a variety of (Z)-α-methoxyacrylates, which are valuable intermediates in the synthesis of biologically active compounds.

Reaction Principle and Application

The core of this protocol is a chromium(II)-mediated reductive coupling reaction. This compound reacts with an aldehyde in the presence of a reducing agent, chromium(II) chloride, to form a new carbon-carbon bond. This process results in the addition of a two-carbon unit to the aldehyde, yielding the corresponding methyl (Z)-α-methoxyacrylate with high stereoselectivity.

The resulting α,β-unsaturated esters are versatile building blocks in organic synthesis, participating in a range of transformations including Diels-Alder reactions and Heck couplings to construct more complex molecular architectures.

Experimental Protocol

This protocol is adapted from a peer-reviewed method for the stereospecific two-carbon homologation of aldehydes.[1]

Materials:

-

This compound (1)

-

Aldehyde (2)

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Reagents for workup and purification (e.g., water, diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

Reaction Setup: Under an inert atmosphere, a solution of the aldehyde (1.0 mmol) and this compound (1.0 mmol) in anhydrous THF (5 mL) is prepared in a round-bottom flask.

-

Addition of CrCl₂: To the stirred solution, anhydrous CrCl₂ (4.0 mmol, 4.0 equivalents) is added portion-wise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of water (10 mL). The aqueous layer is then extracted with diethyl ether (3 x 15 mL).

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure methyl (Z)-α-methoxyacrylate (3).

Data Presentation: Reaction of Various Aldehydes

The following table summarizes the yields of methyl (Z)-α-methoxyacrylates obtained from the reaction of this compound with a variety of aldehydes under the optimized reaction conditions.[1] The Z/E selectivity for all reported products was greater than 97:3.

| Aldehyde | Product | Yield (%) |

| p-Tolualdehyde | Methyl (Z)-2-methoxy-3-(p-tolyl)acrylate | 54 |

| Benzaldehyde | Methyl (Z)-2-methoxy-3-phenylacrylate | 78 |

| 4-Methoxybenzaldehyde | Methyl (Z)-3-(4-methoxyphenyl)-2-methoxyacrylate | 85 |

| 4-Chlorobenzaldehyde | Methyl (Z)-3-(4-chlorophenyl)-2-methoxyacrylate | 72 |

| 2-Naphthaldehyde | Methyl (Z)-2-methoxy-3-(naphthalen-2-yl)acrylate | 65 |

| Cinnamaldehyde | Methyl (E,Z)-2-methoxy-5-phenylpenta-2,4-dienoate | 75 |

| Hexanal | Methyl (Z)-2-methoxyoct-2-enoate | 68 |

| Cyclohexanecarboxaldehyde | Methyl (Z)-3-cyclohexyl-2-methoxyacrylate | 62 |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis of methyl (Z)-α-methoxyacrylates.

Proposed Reaction Mechanism

A proposed mechanism for this reaction involves a Reformatsky-type addition pathway.[1]

Caption: Proposed Reformatsky-type reaction pathway.

References

Application Notes and Protocols for Methyl 2,2-dichloro-2-methoxyacetate in Flow Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of Methyl 2,2-dichloro-2-methoxyacetate in a continuous flow chemistry environment. While specific literature on the flow synthesis applications of this reagent is emerging, the following protocols are based on established principles of flow chemistry and the known reactivity of dichlorinated esters. The described setup is designed for a nucleophilic substitution reaction, a common transformation for this class of compounds, offering a safe, efficient, and scalable alternative to traditional batch processing.

Introduction

This compound is a versatile reagent in organic synthesis, often employed in the formation of complex molecular architectures due to its reactive dichloro-methoxy-acetyl moiety. Its application in the synthesis of pharmaceutical intermediates is of particular interest.[1][2] Flow chemistry offers significant advantages for handling potentially hazardous reactions and improving process control, making it an ideal platform for reactions involving chlorinated compounds.[3][4] This document outlines a general protocol for a nucleophilic substitution reaction using this compound in a continuous flow system.

Key Advantages of Flow Chemistry Approach:

-

Enhanced Safety: Minimized reaction volumes and superior temperature control mitigate risks associated with exothermic reactions.[1]

-

Improved Efficiency: Rapid reaction optimization, higher yields, and reduced reaction times are often achievable.

-

Scalability: Seamless transition from laboratory-scale synthesis to pilot and production scales.

-

Process Control: Precise control over reaction parameters such as temperature, pressure, and residence time.[5]

Hypothetical Reaction: Nucleophilic Substitution

For the purpose of illustrating a practical experimental setup, we will consider the reaction of this compound with a generic primary amine (R-NH₂) to yield the corresponding substituted product. This type of reaction is fundamental in the synthesis of various heterocyclic compounds and other valuable intermediates in drug discovery.

Reaction Scheme:

Experimental Setup

A modular continuous flow system is assembled from commercially available components.[5] The setup is designed for precise control over reagent delivery, mixing, reaction time (residence time), and product collection.

System Components

-

Pumps: Two high-precision syringe pumps or HPLC pumps for accurate and pulseless delivery of the reagent solutions.[6]

-

T-Mixer: A static mixer to ensure efficient and rapid mixing of the reagent streams.

-

Reactor Coil: A PFA or stainless steel capillary reactor coil of a defined volume, immersed in a temperature-controlled oil bath or heating block.[5][6]

-

Back Pressure Regulator (BPR): To maintain a constant pressure within the system, preventing solvent evaporation and ensuring consistent flow.[6]

-

Collection Vessel: A flask for collecting the product stream.

Logical Workflow Diagram

Caption: General workflow for the continuous flow reaction.

Experimental Protocols

Reagent Preparation

-

Solution A: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile, THF). The concentration should be carefully chosen based on stoichiometry and solubility.

-

Solution B: Prepare a stock solution of the nucleophile (e.g., primary amine) in the same solvent.

System Assembly and Priming

-

Assemble the flow chemistry setup as shown in the workflow diagram.

-

Ensure all connections are secure to prevent leaks.

-

Prime the system with the reaction solvent by running the pumps at a moderate flow rate until the solvent exits the back pressure regulator.

Reaction Execution

-

Set the desired temperature for the reactor coil.

-

Set the flow rates for Pump A and Pump B to achieve the desired stoichiometry and residence time. The residence time (τ) is calculated as: τ = Reactor Volume (V) / Total Flow Rate (Q_total) where Q_total = Flow Rate (Pump A) + Flow Rate (Pump B).

-

Once the system reaches a steady state (typically after 3-5 residence times), begin collecting the product stream.

-

Monitor the reaction progress by taking aliquots from the collection vessel for analysis (e.g., LC-MS, GC-MS).

System Shutdown and Cleaning

-

Replace the reagent solutions with pure solvent and run the pumps to flush the entire system.

-

Allow the reactor to cool to room temperature.

-